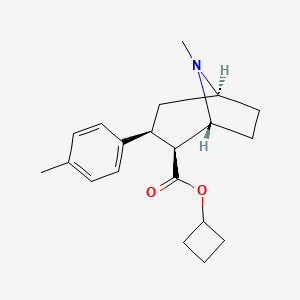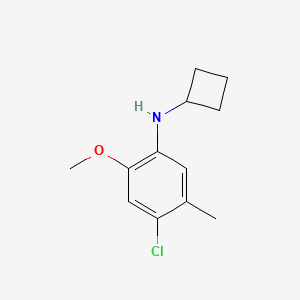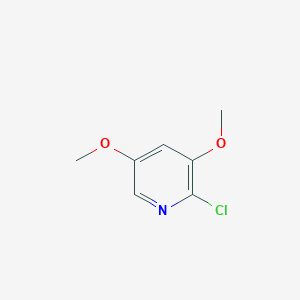![molecular formula C7H13NO3S B12956321 6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)
6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-6-hydroxy-2-thiaspiro[33]heptane 2,2-dioxide is a unique spirocyclic compound characterized by its distinctive spiro[33]heptane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide typically involves multi-step reactions starting from commercially available precursors. One common approach involves the use of 2,2-bis(bromomethyl)-1,3-propanediol as the starting material. The synthesis proceeds through a series of steps including protection of hydroxyl groups, cyclization, and introduction of the amino and hydroxyl functionalities .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the spirocyclic core or the functional groups attached to it.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and can be used to study reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with biological targets, influencing their activity. The spirocyclic core provides a rigid framework that can enhance the compound’s binding affinity and selectivity for specific targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide: Shares a similar spirocyclic core but differs in the functional groups attached.
6-Amino-2-thiaspiro[3.3]heptane hydrochloride: Another spirocyclic compound with similar structural features but different functional groups.
Uniqueness
6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide is unique due to its specific combination of functional groups and the spirocyclic core. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C7H13NO3S |
|---|---|
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
6-(aminomethyl)-2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-ol |
InChI |
InChI=1S/C7H13NO3S/c8-3-7(9)1-6(2-7)4-12(10,11)5-6/h9H,1-5,8H2 |
Clave InChI |
WFTNSERQWDEOGK-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(CN)O)CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


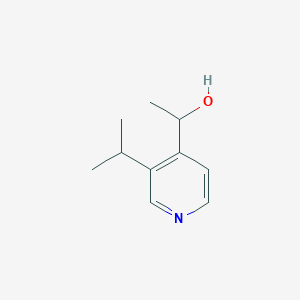


![2-(Benzo[b]thiophen-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12956244.png)



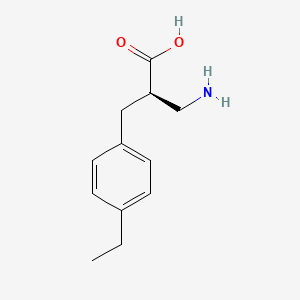
![4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12956292.png)
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B12956299.png)
